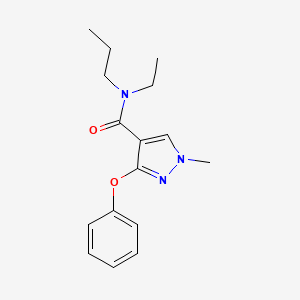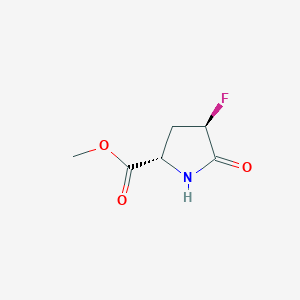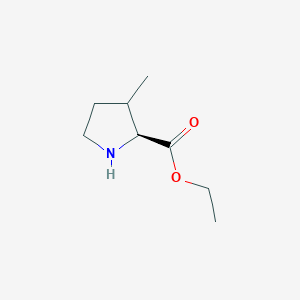
N-(4-Ethoxybenzylidene)-1H-pyrrol-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Ethoxybenzylidene)-1H-pyrrol-1-amine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxybenzylidene)-1H-pyrrol-1-amine typically involves the condensation reaction between 4-ethoxybenzaldehyde and 1H-pyrrol-1-amine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
4-Ethoxybenzaldehyde+1H-pyrrol-1-amine→this compound+H2O
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Ethoxybenzylidene)-1H-pyrrol-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the imine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of 4-ethoxybenzaldehyde and 1H-pyrrol-1-amine.
Substitution: Formation of substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(4-Ethoxybenzylidene)-1H-pyrrol-1-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of liquid crystal materials and other advanced materials.
Mecanismo De Acción
The mechanism of action of N-(4-Ethoxybenzylidene)-1H-pyrrol-1-amine involves its interaction with molecular targets such as enzymes and receptors. The Schiff base moiety can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Methoxybenzylidene)-1H-pyrrol-1-amine
- N-(4-Ethoxybenzylidene)-4-butylaniline
- N-(4-Methoxybenzylidene)-4-butylaniline
Uniqueness
N-(4-Ethoxybenzylidene)-1H-pyrrol-1-amine is unique due to its specific ethoxy substitution on the benzylidene group, which can influence its electronic properties and reactivity. This substitution can enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C13H14N2O |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
(E)-1-(4-ethoxyphenyl)-N-pyrrol-1-ylmethanimine |
InChI |
InChI=1S/C13H14N2O/c1-2-16-13-7-5-12(6-8-13)11-14-15-9-3-4-10-15/h3-11H,2H2,1H3/b14-11+ |
Clave InChI |
HBJBGYCLXDXPTI-SDNWHVSQSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)/C=N/N2C=CC=C2 |
SMILES canónico |
CCOC1=CC=C(C=C1)C=NN2C=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-amine hydrochloride](/img/structure/B12873044.png)

![7-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B12873047.png)


![2-Chlorobenzo[d]oxazole-5-sulfonamide](/img/structure/B12873081.png)
![2-Chloro-4-ethylbenzo[d]oxazole](/img/structure/B12873082.png)







